5-Bromo-6-fluoroindoline

Description

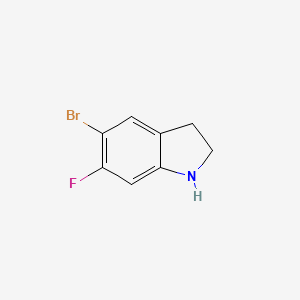

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAXVAXDAQLWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Heterocycles

An In-depth Technical Guide to 5-Bromo-6-fluoroindoline: A Cornerstone for Modern Drug Discovery

In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its strategic modification with halogens, particularly fluorine and bromine, offers a powerful tool for fine-tuning molecular properties to enhance therapeutic potential. This compound has emerged as a key building block for researchers and drug development professionals. The presence of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[1][3]

This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of this compound, offering field-proven insights for its application in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[4]

Molecular Structure and Identification

This compound is a disubstituted indoline, which is a bicyclic heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. The systematic IUPAC name for this compound is 5-Bromo-6-fluoro-2,3-dihydro-1H-indole .

The precise placement of the bromine and fluorine atoms on the benzene ring dictates its reactivity and its utility as a precursor in complex syntheses.

Caption: Figure 1. 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1368323-85-6 | [4][5] |

| Molecular Formula | C₈H₇BrFN | [4][5] |

| Molecular Weight | 216.05 g/mol | [4][5] |

| Appearance | Solid (Expected) | [6] |

| SMILES | FC1=CC2=C(C=C1Br)CCN2 | [5] |

| InChIKey | Not explicitly found, generated from structure | |

| Melting Point | Data not available; a related isomer, 6-Bromo-5-fluoroindole, melts at 82-84 °C | [7] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Storage | 2-8°C, Keep in dark place, inert atmosphere | [5][8] |

Spectroscopic Characterization Insights

While specific spectra require empirical measurement, the structure allows for predictable characterization:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the dihydropyrrole ring. The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships, further split by coupling to the fluorine atom. The -CH₂- groups of the indoline ring will likely appear as triplets in the aliphatic region.

-

¹³C NMR: The spectrum will display eight distinct carbon signals, with the carbons bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and (M+2)⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Role as a Versatile Building Block in Drug Discovery

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex drug candidates. The bromo and fluoro substituents are not merely passive decorations; they are strategic tools for medicinal chemists.

-

The Bromine Handle: The C-Br bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of functional groups, including alkyl, aryl, and heteroaryl moieties, through reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][3] This modularity is essential for rapidly generating libraries of analogues for SAR studies.

-

The Fluorine Modulator: The fluorine atom at the 6-position exerts a powerful electronic effect on the aromatic ring and can significantly enhance the pharmacokinetic profile of a final drug molecule. It can increase metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to target proteins by forming strong hydrogen bonds or other non-covalent interactions.[2]

Caption: Figure 2. Synthetic utility of this compound.

Representative Synthesis Protocol

While multiple synthetic routes to this compound may exist, a common strategy involves the construction and subsequent halogenation of the indoline core. The following protocol is a representative, logical pathway based on established organic chemistry principles for this class of compounds.

Causality Behind Experimental Choices: The synthesis begins with a commercially available, appropriately substituted aniline. The choice of a reductive cyclization strategy is often efficient for forming the indoline ring. Post-cyclization halogenation is chosen as the directing effects of the existing substituents can provide regiochemical control.

Caption: Figure 3. A representative synthetic workflow.

Step-by-Step Methodology

Step 1: N-Chloroacetylation of 4-Bromo-3-fluoroaniline

-

Rationale: This step introduces the two-carbon unit required for the formation of the five-membered ring. The resulting amide is an activated precursor for the subsequent cyclization.

-

Procedure:

-

Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-bromo-3-fluorophenyl)acetamide.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Bromo-6-fluorooxindole

-

Rationale: A Lewis acid catalyst promotes the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the carbon bearing the chlorine atom to form the five-membered ring of the oxindole.

-

Procedure:

-

Add the crude acetamide from Step 1 to a flask under an inert atmosphere.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃) (2.5 eq), in portions at 0 °C. Caution: The reaction can be exothermic.

-

Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting solid by recrystallization or column chromatography to obtain 5-bromo-6-fluoroindolin-2-one (oxindole).

-

Step 3: Reduction to this compound

-

Rationale: A strong reducing agent is required to reduce both the amide carbonyl group and the C=C bond (if any tautomerization occurs) to the corresponding methylene groups of the indoline ring.

-

Procedure:

-

Carefully add the 5-bromo-6-fluorooxindole (1.0 eq) to a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, heat the mixture to reflux and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with care by technically qualified individuals.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Stability and Reactivity: The compound is generally stable under recommended storage conditions.[10] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (2-8 °C is recommended).[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of medicinal chemists. Its unique combination of a synthetically versatile bromine handle and a property-modulating fluorine atom makes it an invaluable starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its chemical properties, reactivity, and handling is paramount for leveraging its full potential in the accelerated discovery and development of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]

- 6. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]

- 7. 6-Bromo-5-fluoroindole 97 259860-08-7 [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. 2748263-29-6 5-Bromo-3-ethyl-6-fluoro-1-methyl-1H-indole AKSci 9301FW [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-6-fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-6-fluoroindoline is a halogenated indoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of bromine and fluorine atoms on the indoline scaffold offers unique electronic properties and synthetic handles, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. The indoline core is a prevalent motif in a variety of biologically active compounds, and its derivatives are actively investigated for applications in oncology and neurology.[1][2]

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These properties are critical for stoichiometric calculations in synthesis and for preliminary computational modeling.

| Property | Value | Source |

| CAS Number | 1368323-85-6 | [3] |

| Molecular Formula | C₈H₇BrFN | [3][4] |

| Molecular Weight | 216.05 g/mol | [3][4] |

| Canonical SMILES | C1C(C=C(C2=C1)F)=C(C=C2)Br | [3] |

| InChIKey | HAKIMTKXOCVWRH-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Characteristics

Direct experimental data for this compound is not extensively available in public literature. However, by examining closely related analogs, we can infer a likely profile for its key physicochemical properties. These predictions serve as a valuable starting point for experimental design.

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice. For the isomeric compound, 6-Bromo-5-fluoroindole, a melting point of 82-84 °C has been reported. Given the structural similarity, it is reasonable to predict that this compound will also be a solid at room temperature with a melting point in a comparable range. The exact value will be influenced by the specific packing of the indoline rings in the solid state.

Boiling Point

Due to its relatively high molecular weight and the presence of polar C-F and C-Br bonds, this compound is expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition. For comparison, the non-halogenated parent compound, indoline, has a boiling point of 220-221 °C.[6] The addition of the heavier bromine and fluorine atoms will increase the boiling point.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and for its formulation in biological assays. Based on the general principles of solubility for halogenated aromatic compounds, a qualitative solubility profile for this compound can be predicted:

-

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic core and the halogen substituents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents are effective at solvating a wide range of organic molecules.

-

Ethereal Solvents (e.g., THF, Diethyl Ether): Expected to have moderate to good solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

-

Alcoholic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have limited solubility.

Spectroscopic Characterization: A Practical Guide

The definitive identification and purity assessment of this compound necessitates a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, the following section outlines the expected spectral features and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be informative.

Expected ¹H NMR Spectral Features:

-

Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The coupling patterns will be influenced by both the bromine and fluorine substituents.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the five-membered ring will appear as triplets, characteristic of the A₂B₂ spin system in the indoline core.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show eight distinct carbon signals. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).

Expected ¹⁹F NMR Spectral Features:

-

A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Experimental Protocols for Characterization

The following protocols are designed to be self-validating and are based on established methods for the characterization of halogenated organic compounds.[7]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound.

Instrumentation:

-

A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).

-

Gradient: 10% ACN to 95% ACN over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

Procedure:

-

Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

-

Perform serial dilutions to create calibration standards.

-

Inject 10 µL of each standard and the sample solution.

-

Integrate the peak area of the main component to determine the purity.

Diagram: HPLC Workflow for Purity Analysis

Caption: Workflow for HPLC purity assessment of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: 50°C hold for 2 min, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject 1 µL into the GC-MS system.

-

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, as well as characteristic fragmentation patterns.

Diagram: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of this compound.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule.

Instrumentation:

-

An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum.

-

Expected Peaks:

-

N-H stretch (~3300-3500 cm⁻¹)

-

C-H stretches (aromatic and aliphatic)

-

C=C stretches (aromatic ring)

-

C-N stretch

-

C-F and C-Br stretches (in the fingerprint region)

-

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The indoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8][9]

Diagram: Role in Medicinal Chemistry

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a promising building block for the synthesis of novel, biologically active compounds. While detailed experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its characterization based on data from related compounds and established analytical methodologies. The provided protocols for HPLC, GC-MS, and FTIR will enable researchers to confidently assess the identity, purity, and key structural features of this important synthetic intermediate. As research in the field of halogenated indolines continues to expand, a thorough understanding of the physicochemical properties of such foundational molecules will be indispensable for the rational design of the next generation of therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 1368323-85-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1368323-85-6 | this compound - Moldb [moldb.com]

- 5. 5-bromo-6-fluoro-1H-indole | C8H5BrFN | CID 11687145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indoline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-6-fluoroindoline: A Technical Profile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoroindoline is a halogenated indoline derivative that serves as a key building block in synthetic organic chemistry and medicinal chemistry. Its strategic placement of bromine and fluorine atoms on the indoline scaffold offers medicinal chemists a versatile platform for introducing further molecular complexity and fine-tuning the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, potential applications in drug discovery, and essential safety considerations.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for sourcing, registration, and experimental documentation.

| Property | Value | Source(s) |

| CAS Number | 1368323-85-6 | [1] |

| Molecular Formula | C₈H₇BrFN | [1] |

| Molecular Weight | 216.05 g/mol | [1] |

| Appearance | (Expected to be a solid) | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Synthesis and Reactivity

The chemical reactivity of this compound is largely dictated by its functional groups:

-

Aromatic Bromine: The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, enabling the exploration of structure-activity relationships (SAR).

-

Indoline Nitrogen: The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or N-arylation reactions. This position is often modified to modulate a compound's pharmacokinetic properties or to introduce moieties that can interact with specific biological targets.

-

Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing bromine, fluorine, and amino groups.

The logical flow for utilizing this building block in a drug discovery program is outlined in the diagram below.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for biological evaluation.[2] The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs. The incorporation of bromine and fluorine offers several advantages:

-

Fluorine: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and ability to form hydrogen bonds.

-

Bromine: As mentioned, the bromine atom serves as a crucial attachment point for further chemical modifications, making it invaluable for generating libraries of analogues for SAR studies.

While specific drug candidates derived from this compound are not publicly disclosed, this building block is relevant to research areas targeting:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature indole or indoline cores.

-

Neurological Disorders: The structural similarity of the indoline nucleus to neurotransmitters like serotonin has made it a popular scaffold for developing agents that target receptors and enzymes in the central nervous system.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of similar halogenated aromatic amines, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The general workflow for safe handling of this and similar chemical reagents is depicted below.

Conclusion

This compound is a valuable chemical building block for researchers engaged in the synthesis of novel organic compounds, particularly in the field of drug discovery. Its dual halogenation provides a strategic advantage for creating diverse molecular libraries. While detailed public data on its synthesis and specific applications are limited, its structural motifs and the general utility of the indoline class suggest its potential in the development of new therapeutics. Researchers should handle this compound with the appropriate safety precautions as guided by the known properties of related chemical entities.

References

The Growing Therapeutic Potential of Halogenated Indoline Derivatives: A Technical Guide

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with macromolecular targets. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by halogenated indoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into structure-activity relationships (SAR), mechanistic insights, and key experimental protocols, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Strategic Role of Halogenation in Indoline Scaffolds

The indoline nucleus, a reduced form of indole, offers a three-dimensional architecture that is highly amenable to chemical modification. Halogenation, the process of introducing one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, is a powerful and widely used strategy in drug design. The presence of halogens can dramatically alter a molecule's biological profile.[1][2] For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and lead to stronger binding interactions, while larger halogens like bromine and iodine can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction.[1]

Marine organisms are a particularly rich source of halogenated indole alkaloids, highlighting the evolutionary advantage conferred by these modifications.[1][3] Synthetic chemistry has further expanded the accessible chemical space, allowing for the systematic exploration of how halogen type, number, and position on the indoline ring influence biological activity.[4]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Halogenated indoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[5][6]

Inhibition of Tubulin Polymerization

One of the well-established mechanisms of action for several anticancer drugs is the disruption of microtubule dynamics, which are crucial for cell division. Certain indoline derivatives have been identified as potent tubulin polymerization inhibitors. For example, compound 9d , an indoline derivative, demonstrated significant antiproliferative activity against a panel of cancer cell lines, including esophageal squamous cell carcinoma, with IC50 values in the low micromolar range.[7] Mechanistic studies revealed that this compound targets the colchicine binding site on tubulin, leading to the suppression of microtubule formation and subsequent cell cycle arrest and apoptosis.[7]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Halogenated indoles, such as meridianins isolated from marine sources, have shown inhibitory activity against various protein kinases.[3] Furthermore, synthetic fluorinated indole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Compound 67a , for instance, displayed promising VEGFR-2 inhibitory properties and antiproliferative activity against HepG2 and MCF7 cancer cell lines.[8]

Spirooxindole Derivatives

Spirooxindoles, which feature a spirocyclic junction at the 3-position of the oxindole core (an oxidized derivative of indoline), represent a particularly potent class of anticancer agents. Halogenation of this scaffold has been shown to enhance their activity.[9] For example, 5-bromoisatine derivatives have been used in multi-component reactions to generate spirooxindole hybrids that exhibit significant antiproliferative effects.[9] These compounds can act as dual inhibitors, for instance, by simultaneously targeting the anti-apoptotic protein Bcl2 and reactivating the tumor suppressor p53.[9]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Specific Example | Halogen | Target Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |

| Indoline Derivative | Compound 9d | - | Kyse450 (Esophageal) | 1.49 | Tubulin Polymerization Inhibition | [7] |

| Indolyl Schiff Base | Compound 67a | Fluorine | HepG2 (Liver), MCF7 (Breast) | 1.13, 1.44 | VEGFR-2 Inhibition | [8] |

| Indolylisoxazoline | Compound 6c | - (Methoxy group) | Various | 3.5 - 16.5 | Cytotoxicity | [6] |

| Indolylisoxazoline | Compound 6d | Fluorine | Various | 3.66 - 5.0 | Cytotoxicity | [6] |

| Bisindole (hydroxyl) | Compound 30 | Trifluoromethyl | HepG2 (Liver) | 7.37 | Cytotoxicity | [10] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Halogenated indoline derivatives have shown considerable promise in this area, acting both as standalone antimicrobials and as antibiotic potentiators.[11][12]

Direct Antimicrobial and Antifungal Effects

Halogenation of the indole core has been shown to significantly enhance antifungal potency.[13] Studies on a library of multi-halogenated indoles revealed that certain di-halogenated derivatives exhibit potent, broad-spectrum fungicidal activity against various Candida species, including drug-resistant strains.[13] These compounds were found to repress hyphal morphogenesis and biofilm formation while inducing the production of reactive oxygen species (ROS).[13]

Similarly, bromo-substituted indolines have demonstrated significant antibacterial activity.[14] For instance, 4-chloroindole and 5-bromoindole are effective against Vibrio parahaemolyticus and can inhibit biofilm formation.[14] The marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, and its derivatives have also been shown to inhibit and disaggregate biofilms of both bacteria and fungi.[15]

Antibiotic Potentiation

In addition to their intrinsic antimicrobial activity, some halogenated indolines can enhance the efficacy of existing antibiotics.[12] For example, 5-bromoindole-3-glyoxamido spermine was found to enhance the action of doxycycline against the Gram-negative bacterium Pseudomonas aeruginosa.[12] The mechanism for this potentiation is often attributed to the permeabilization and depolarization of the bacterial membrane.[11]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Specific Example | Halogen(s) | Target Microorganism(s) | MIC (µg/mL) | Reference |

| Di-halogenated Indoles | - | Varies | Candida species | 10 - 50 | [13] |

| Halogenated Indoles | 4-chloroindole, 5-bromoindole | Chlorine, Bromine | V. parahaemolyticus, V. harveyi | 50 | [14] |

| Bisindole Alkaloid | 2,2-bis(6-bromo-3-indolyl) ethylamine | Bromine | E. coli, S. aureus, K. pneumoniae | 8 (mg/L) | [15] |

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Indole derivatives, including halogenated variants, have demonstrated promising neuroprotective properties.

Antioxidant and Anti-inflammatory Activity

Certain indoline derivatives have shown significant protective effects against oxidative stress-induced cell death.[16] In cellular models of ischemic stroke, these compounds were able to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

Modulation of NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[18] The indole-derivative compound NC001-8 has been shown to exert neuroprotective effects in cellular models of Parkinson's disease by upregulating NRF2 and its downstream target NQO1 (NAD(P)H dehydrogenase, quinone 1).[19] This leads to a reduction in ROS levels and protection of dopaminergic neurons.[19]

Amyloid Disaggregation

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some indole-based compounds have demonstrated the ability to modulate Aβ misfolding and reduce its accumulation, suggesting a potential therapeutic strategy.[20]

Structure-Activity Relationships (SAR)

Systematic studies have provided valuable insights into the structure-activity relationships of halogenated indoline derivatives.

-

Position and Type of Halogen: The position of the halogen on the indoline ring is critical for activity. For antimicrobial resistance-modifying agents, a halogen (preferably bromine or chlorine) at the R2 (5-position) of the indoline is necessary for activity.[21] Adding a second halogen at the 7-position can sometimes improve activity and reduce toxicity.[21]

-

For Anticancer Activity: In a series of indolylisoxazoline analogues, replacing a methoxy group at position-6 with a fluorine atom was well-tolerated and maintained potent cytotoxicity.[6]

-

For Antimicrobial Activity: For activity against V. parahaemolyticus, nucleophilic substitutions with chlorine or bromine at the 4 and 5 positions of the indole ring were found to enhance antibacterial activity.[14]

Experimental Protocols & Methodologies

Synthesis: A General Approach

The synthesis of halogenated indoline derivatives often involves multi-step procedures. A common strategy is the Fischer indole synthesis using halogenated aryl hydrazines, followed by cyclization and reduction steps to yield the desired indoline core.[21] Other methods include intramolecular Michael additions and dearomatization of halogenated indole precursors.[22][23]

Workflow for Synthesis and Screening of Halogenated Indoline Derivatives

Caption: General workflow from synthesis to lead optimization.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the halogenated indoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the halogenated indoline derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway: NRF2 Activation by Neuroprotective Indole Derivatives

Caption: NRF2 pathway modulation by neuroprotective indolines.

Conclusion and Future Outlook

Halogenated indoline derivatives represent a versatile and highly promising class of bioactive molecules. The strategic incorporation of halogens provides a powerful tool to fine-tune their pharmacological profiles, leading to potent anticancer, antimicrobial, and neuroprotective agents. Structure-activity relationship studies have underscored the critical importance of the type and position of the halogen substituent for achieving desired biological effects.[21] Future research will likely focus on the development of more selective and potent analogues through rational design, exploring novel halogenation patterns, and creating hybrid molecules that target multiple pathways simultaneously. The continued investigation of these compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 9. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 5-Bromo-6-fluoroindoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile framework for the design of molecules that can interact with a wide array of biological targets. The sp3-hybridized nature of the pyrrolidine portion of the indoline ring allows for three-dimensional diversity, a crucial attribute for achieving high-affinity and selective binding to protein targets.[1]

The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the indoline core can profoundly modulate a molecule's physicochemical properties. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles. Fluorine substitution is a widely employed strategy in medicinal chemistry to increase metabolic stability, modulate pKa, and enhance membrane permeability, often leading to improved efficacy and safety profiles of drug candidates.[3] The specific placement of bromine at the 5-position and fluorine at the 6-position of the indoline ring in 5-Bromo-6-fluoroindoline creates a unique electronic and steric landscape, suggesting its potential as a key intermediate or a pharmacophore in the development of novel therapeutics. While direct studies on this compound are limited, its structural motifs are present in numerous biologically active compounds, pointing towards a rich potential for therapeutic applications, particularly in oncology and neurology.

This technical guide will provide an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established pharmacology of structurally related substituted indolines. We will delve into the scientific rationale for targeting specific pathways, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the future of this promising chemical entity in drug development.

Part 1: Potential Therapeutic Targets in Oncology

The indoline and, more specifically, the indolin-2-one (oxindole) scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs and numerous clinical candidates to its credit.[4][5] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes frequently dysregulated in cancer.[6]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play a pivotal role in cell signaling pathways that govern cell growth, differentiation, proliferation, and survival. Aberrant activation of RTKs is a common driver of tumorigenesis, making them prime targets for cancer therapy.[6] The indolin-2-one core can act as a scaffold to mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of the kinase domain.[7]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), are key mediators of angiogenesis.[5] Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen, thereby impeding their growth.

Rationale for Targeting: The indolin-2-one scaffold is a core component of several potent VEGFR inhibitors, including the FDA-approved drug Sunitinib.[5] Structure-activity relationship (SAR) studies have shown that substitutions on the indoline ring are crucial for potent and selective VEGFR inhibition.[5][7] The bromo and fluoro substituents on this compound could potentially enhance binding affinity and selectivity towards the VEGFR kinase domain.

PDGFRs are involved in cell growth, proliferation, and migration. Their dysregulation is implicated in various cancers, including glioblastoma and gastrointestinal stromal tumors (GIST).[6]

Rationale for Targeting: Similar to VEGFRs, the ATP-binding pocket of PDGFRs can be effectively targeted by indolin-2-one derivatives.[7] The multi-targeted kinase inhibitor Sunitinib also inhibits PDGFRs. The specific halogenation pattern of this compound could be exploited to develop derivatives with desired selectivity profiles against different RTKs.

The EGFR family of RTKs, including EGFR (HER1) and HER2, are well-established targets in cancers such as non-small cell lung cancer and breast cancer.[6]

Rationale for Targeting: Studies on 3-substituted indolin-2-ones have demonstrated that modifications to the indoline scaffold can yield potent and selective inhibitors of EGFR and HER-2.[7] Specifically, bulky substituents on the phenyl ring at the C-3 position of the indolin-2-one have shown high selectivity for these receptors. This suggests that this compound could serve as a starting point for the synthesis of novel EGFR/HER-2 inhibitors.

Non-Receptor Tyrosine Kinases

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[4] It is a validated therapeutic target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.

Rationale for Targeting: Recent research has identified oxindole derivatives as potent and selective BTK inhibitors.[4] The core scaffold of these inhibitors can be derivatized to optimize interactions within the BTK active site. The electronic properties conferred by the bromo and fluoro groups in this compound could be advantageous in designing novel BTK inhibitors.

Other Potential Oncological Targets

PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell proliferation, survival, and migration.

Rationale for Targeting: Indolin-2-one-5-carboxamides have been identified as potent PAK4 inhibitors with nanomolar biochemical activity and significant antiproliferative effects in cancer cell lines.[8] X-ray crystallography has confirmed the binding mode of these inhibitors to PAK4. This compound provides a scaffold that could be elaborated with a carboxamide group at the 5-position (by replacing the bromine) to explore this target class.

Part 2: Potential Therapeutic Targets in Neurological Disorders

The indole nucleus is a key structural motif in many neurotransmitters and neuromodulators, including serotonin and melatonin.[9] Consequently, indole and indoline derivatives have been extensively investigated for their potential in treating a range of neurological and psychiatric disorders.[2][10]

G-Protein Coupled Receptors (GPCRs)

The serotonin system is implicated in a wide array of physiological and pathological processes, including mood, cognition, and psychosis. Specific 5-HT receptor subtypes are important drug targets.

Rationale for Targeting: Indole-based compounds are known to modulate various 5-HT receptors. For instance, antagonists of the 5-HT6 receptor are being investigated for the treatment of cognitive deficits in Alzheimer's disease.[10] The 6-fluoro-1H-indole moiety is a key feature of the 5-HT6 receptor antagonist idalopirdine.[10] This highlights the potential of this compound as a scaffold for developing novel 5-HT receptor modulators.

Dopamine receptors are the primary targets for antipsychotic and anti-Parkinsonian drugs.

Rationale for Targeting: Indoline and piperazine-containing derivatives have been identified as potent mixed D2/D4 receptor antagonists.[11] The indoline moiety plays a crucial role in the binding of these compounds to dopamine receptors. The specific substitution pattern of this compound could be explored to fine-tune the selectivity and affinity for different dopamine receptor subtypes.

Adrenergic receptors are involved in regulating various physiological processes, and their modulation is a therapeutic strategy for conditions like benign prostatic hyperplasia (BPH).

Rationale for Targeting: A series of indoline and indole derivatives have been developed as potent and selective α1A-adrenoceptor antagonists for the treatment of BPH.[12] These compounds have demonstrated high potency and uroselectivity in preclinical models. This provides a strong rationale for exploring derivatives of this compound as potential agents for BPH.

Neurodegenerative Disease Pathways

The accumulation of amyloid-β (Aβ) plaques and oxidative stress are key pathological hallmarks of Alzheimer's disease.[9]

Rationale for Targeting: Indole-based compounds have shown promise in targeting multiple facets of Alzheimer's disease pathology.[13] They have been shown to inhibit Aβ aggregation and exhibit antioxidant properties by scavenging free radicals. The electron-rich nature of the indole ring, which can be further modulated by halogen substituents, is thought to contribute to these effects. Derivatives of this compound could be designed to possess both Aβ anti-aggregation and antioxidant activities, offering a multi-pronged approach to treating Alzheimer's disease.

Part 3: Experimental Validation Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound derivatives against some of the aforementioned potential targets.

Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

-

Procedure:

-

Coat a 96-well plate with the poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of the test compounds (derived from this compound) and a known inhibitor (e.g., Sunitinib) in kinase buffer.

-

Add the recombinant VEGFR-2 kinase to each well, followed by the test compounds or control.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Wash the plate to remove ATP and non-bound reagents.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate. The color development is proportional to the kinase activity.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data

| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |

| Derivative A | 50 | 120 | 85 |

| Derivative B | 25 | 80 | 60 |

| Sunitinib | 10 | 15 | 8 |

Cell-Based Proliferation Assay (e.g., against HUVECs)

Objective: To assess the anti-proliferative effect of test compounds on a relevant cell line.

Methodology:

-

Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, fetal bovine serum (FBS), VEGF, 96-well cell culture plates, MTT reagent, DMSO.

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium.

-

Treat the cells with serial dilutions of the test compounds in the presence of a pro-proliferative stimulus (e.g., VEGF).

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Receptor Binding Assay (e.g., 5-HT6 Receptor)

Objective: To determine the binding affinity of test compounds to a specific receptor.

Methodology:

-

Reagents and Materials: Cell membranes expressing the human 5-HT6 receptor, radioligand (e.g., [3H]-LSD), unlabeled competitor (e.g., methiothepin), scintillation cocktail, filter plates.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well filter plate, incubate the receptor-expressing membranes with the radioligand and either the test compound or a vehicle control.

-

For non-specific binding determination, incubate a set of wells with the radioligand and a high concentration of an unlabeled competitor.

-

After incubation, rapidly filter the contents of the plate and wash to separate bound from free radioligand.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the extensive body of research on structurally related indoline and indolin-2-one derivatives, a clear rationale emerges for investigating its potential as a precursor to inhibitors of protein kinases implicated in cancer and modulators of GPCRs relevant to neurological disorders. The strategic placement of bromo and fluoro substituents provides a unique chemical handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of derivatives based on the this compound core. High-throughput screening of this library against a panel of kinases and GPCRs will be instrumental in identifying initial hits. Subsequent lead optimization, guided by structure-based drug design and detailed SAR studies, will be crucial for advancing promising candidates through the drug discovery pipeline. In vivo evaluation in relevant animal models of cancer and neurological diseases will ultimately determine the therapeutic utility of this versatile scaffold. The insights provided in this guide aim to catalyze further exploration into the therapeutic potential of this compound and its derivatives, with the ultimate goal of delivering novel and effective medicines to patients in need.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Bromo-6-fluoroindoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-6-fluoroindoline, a halogenated indoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Given the nascent stage of research on this specific compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and process development endeavors.

Introduction to this compound: A Molecule of Emerging Importance

This compound (CAS No. 1368323-85-6) is a heterocyclic building block with a molecular formula of C₈H₇BrFN and a molecular weight of approximately 216.05 g/mol .[1][2] Its structure, featuring a bromine and a fluorine atom on the indoline core, imparts unique physicochemical properties that are of considerable interest in medicinal chemistry. Halogenated heterocycles are integral to the design of novel therapeutic agents, influencing parameters such as metabolic stability, binding affinity, and bioavailability.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its utility. It directly impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of the final drug product. A thorough understanding of its solubility profile in various organic solvents is, therefore, a prerequisite for its effective application.

The Theoretical Framework of Solubility: A "Like Dissolves Like" Paradigm

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

The overall polarity of an organic molecule, which is a composite of its non-polar and polar regions, is a key determinant of its solubility. The presence of electronegative atoms like nitrogen, oxygen, and halogens in functional groups contributes to the polarity of a molecule. For this compound, the presence of the bromine and fluorine atoms, along with the nitrogen in the indoline ring, introduces polarity. However, the carbon-rich bicyclic core contributes to its non-polar character.

The interplay of these factors dictates the solubility of this compound in different organic solvents. A systematic approach to understanding these interactions is crucial for solvent selection in various applications.

Predictive Models for Solubility Assessment

In the absence of extensive experimental data, predictive models offer a valuable tool for estimating the solubility of a compound. These models range from qualitative guidelines to more quantitative computational approaches.

Qualitative Prediction Based on Solvent Properties

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding and have a high dielectric constant. They are generally good solvents for polar compounds that can also act as hydrogen bond donors or acceptors.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) These solvents have a significant dipole moment but do not have hydrogen atoms bonded to electronegative atoms. They are effective at dissolving a wide range of polar and some non-polar compounds.

-

Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and primarily interact through van der Waals forces. They are suitable for dissolving non-polar compounds.

Based on the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Hansen Solubility Parameters (HSP): A Quantitative Approach

The Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are likely to be miscible.[3][4] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. This allows for a more refined prediction of its solubility in a wide range of solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Organic Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimentally Determined Solubility at 25°C |

| Methanol | Polar Protic | Good | Data to be determined |

| Ethanol | Polar Protic | Good | Data to be determined |

| Acetone | Polar Aprotic | Excellent | Data to be determined |

| Acetonitrile | Polar Aprotic | Excellent | Data to be determined |

| Dichloromethane | Halogenated | Good | Data to be determined |

| Ethyl Acetate | Ester | Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Poor to Moderate | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | Poor | Data to be determined |

Factors Influencing Solubility: A Conceptual Diagram

The solubility of an organic compound is a multifactorial property. The following diagram illustrates the key relationships between the properties of the solute and solvent that govern solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific experimental solubility data for this compound is not yet widely available in the public domain, this guide provides a robust framework for researchers to predict and experimentally determine its solubility in a range of organic solvents. By understanding the theoretical principles of solubility and employing systematic experimental methodologies, scientists and drug development professionals can effectively harness the potential of this promising heterocyclic compound in their research and development activities. The presented protocols and conceptual diagrams are intended to serve as a practical resource to guide solvent selection, optimize reaction conditions, and facilitate formulation development.

References

Spectroscopic Characterization of 5-Bromo-6-fluoroindoline: A Predictive Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of 5-Bromo-6-fluoroindoline in Medicinal Chemistry

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The specific substitution pattern of bromine and fluorine on the benzene ring of the indoline system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical first step in its application for the synthesis of novel therapeutic agents.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound, including the saturated five-membered ring fused to a di-substituted benzene ring, dictate its characteristic spectroscopic fingerprint. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), specific functional groups (amine, C-H bonds), and the overall molecular mass provide the basis for the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each unique proton and carbon atom.

Experimental Considerations for NMR Data Acquisition

To ensure high-quality NMR data, certain experimental choices are paramount. The selection of an appropriate deuterated solvent is the first step; deuterated chloroform (CDCl₃) is a common choice for similar heterocyclic compounds due to its excellent solubilizing properties and relatively clean spectral window. For enhanced signal-to-noise, especially for ¹³C NMR, a sufficient number of scans should be acquired. The use of advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 (N-H) | 3.5 - 4.5 | Broad Singlet | - | The N-H proton is subject to hydrogen bonding and exchange, leading to a broad signal. Its chemical shift can vary with concentration and solvent. |

| H-2 (CH₂) | 3.0 - 3.4 | Triplet | 8.0 - 9.0 | These protons are adjacent to the N-H group and the CH₂ group at C-3. The triplet arises from coupling to the H-3 protons. |

| H-3 (CH₂) | 3.5 - 3.9 | Triplet | 8.0 - 9.0 | These protons are adjacent to the aromatic ring and the CH₂ group at C-2. The triplet arises from coupling to the H-2 protons. |

| H-4 | 7.0 - 7.2 | Doublet | ~9.0 (⁴JH-F) | This aromatic proton is ortho to the fluorine atom, resulting in a characteristic doublet due to H-F coupling. |

| H-7 | 6.8 - 7.0 | Singlet | - | This aromatic proton is adjacent to the bromine atom and is expected to be a singlet, though minor long-range couplings may cause slight broadening. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The electronegative halogen substituents will cause a downfield shift for the carbons they are attached to.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 45 - 50 | Aliphatic carbon adjacent to the nitrogen atom. |

| C-3 | 28 - 33 | Aliphatic carbon adjacent to the aromatic ring. |

| C-3a | 125 - 130 | Aromatic carbon at the ring junction. |

| C-4 | 115 - 120 (d, ¹JC-F ≈ 240-250 Hz) | Aromatic carbon directly attached to fluorine, showing a large one-bond C-F coupling. |

| C-5 | 110 - 115 (d, ²JC-F ≈ 20-25 Hz) | Aromatic carbon bearing the bromine atom, with a smaller two-bond C-F coupling. |

| C-6 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) | Aromatic carbon directly attached to fluorine. |

| C-7 | 110 - 115 | Aromatic carbon adjacent to the bromine. |

| C-7a | 145 - 150 | Aromatic carbon at the ring junction, adjacent to the nitrogen. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.

Methodology for IR Data Acquisition

A common and effective method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and typically provides high-quality data. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-N Stretch | Amine |

| 1000 - 1100 | C-F Stretch | Aryl Fluoride |

| 550 - 650 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.